molecular formula C2F2N2S B6198920 difluoro-1,2,5-thiadiazole CAS No. 82878-37-3

difluoro-1,2,5-thiadiazole

Cat. No.: B6198920
CAS No.: 82878-37-3
M. Wt: 122.1
InChI Key:
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Description

Difluoro-1,2,5-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and fluorine atoms This compound is part of the thiadiazole family, which is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of 1,2,5-thiadiazole using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of difluoro-1,2,5-thiadiazole may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Difluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and organometallic compounds.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, and dichloromethane (DCM) as solvents.

    Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF), and ethanol as solvents.

    Substitution: Alkyl halides, organometallic reagents, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Difluoro-1,2,5-thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of difluoro-1,2,5-thiadiazole involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Thiadiazole: Another isomer of thiadiazole with different chemical and biological properties.

    1,2,4-Thiadiazole: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

    1,3,4-Thiadiazole: Widely studied for its antimicrobial and anticancer activities.

Uniqueness

Difluoro-1,2,5-thiadiazole is unique due to the presence of fluorine atoms, which significantly enhance its chemical reactivity and biological activity compared to other thiadiazole isomers. The fluorine atoms increase the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound in various scientific and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of difluoro-1,2,5-thiadiazole can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "Thiourea", "Bromine", "Hydrogen fluoride", "Sodium nitrite", "Sulfuric acid", "Sodium fluoride" ], "Reaction": [ "Thiourea is first reacted with bromine in the presence of sulfuric acid to form 2,5-dibromothiophene.", "2,5-dibromothiophene is then reacted with sodium nitrite and hydrochloric acid to form 2,5-dibromo-1,3,4-thiadiazole.", "Finally, 2,5-dibromo-1,3,4-thiadiazole is reacted with sodium fluoride and hydrogen fluoride to form difluoro-1,2,5-thiadiazole." ] }

CAS No.

82878-37-3

Molecular Formula

C2F2N2S

Molecular Weight

122.1

Purity

95

Origin of Product

United States

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